molecular formula C14H11NO3S B5852110 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide

3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B5852110
M. Wt: 273.31 g/mol
InChI Key: IQJZWXPNHQFPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide, also known as PMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PMB is a heterocyclic compound that contains a benzisothiazole ring and a methylphenoxy group.

Mechanism of Action

The mechanism of action of 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide varies depending on its application. In medicine, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In agriculture, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide acts as a fungicide and insecticide by disrupting the cell membrane of the target organism.
Biochemical and Physiological Effects:
3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to have both biochemical and physiological effects. In medicine, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to reduce the growth of tumors in animal models and to decrease the production of inflammatory mediators. In agriculture, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the growth of fungi and insects. 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has also been shown to exhibit photochromic properties, which makes it useful in material science.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its versatility. 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide can be used in various applications such as medicine, agriculture, and material science. Another advantage is its stability, which makes it easy to handle and store. One limitation of using 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its toxicity. 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to be toxic to some organisms, which limits its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide. In medicine, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide could be further studied for its potential as a cancer treatment. In agriculture, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide could be developed as a biopesticide that is safe for the environment. In material science, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide could be used to develop new photochromic materials with improved properties. Overall, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has shown great potential in various fields and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide involves the reaction of 2-methylphenol and 2-mercaptobenzothiazole in the presence of an oxidizing agent such as hydrogen peroxide. The reaction yields 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide as a white crystalline solid with a melting point of 215-217°C. The purity of 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide can be determined by thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. In agriculture, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been used as a fungicide and insecticide. In material science, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been used as a photochromic material and as a component in organic light-emitting diodes.

properties

IUPAC Name

3-(2-methylphenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-6-2-4-8-12(10)18-14-11-7-3-5-9-13(11)19(16,17)15-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZWXPNHQFPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenoxy)-1,2-benzothiazole 1,1-dioxide

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